molecular formula C20H18BrN3O5S B11634767 {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B11634767
M. Wt: 492.3 g/mol
InChI Key: RTVWIGDCHGSSQE-LSHDLFTRSA-N
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Description

The compound {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic molecule that features a thiazolidinone ring, a hydrazone linkage, and a bromobenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Synthesis of the thiazolidinone ring: The hydrazone is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.

    Introduction of the bromobenzyl ether group: The final step involves the reaction of the thiazolidinone derivative with 4-bromobenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromobenzyl ether group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

The compound {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simple ester with similar reactivity in terms of nucleophilic substitution and enolization.

    Acetylacetone: Another compound with keto-enol tautomerism, used in similar synthetic applications.

    4-Bromophenethyl alcohol: Shares the bromobenzyl moiety, allowing for similar substitution reactions.

Uniqueness

The uniqueness of {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities

Properties

Molecular Formula

C20H18BrN3O5S

Molecular Weight

492.3 g/mol

IUPAC Name

2-[(2E)-2-[(E)-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C20H18BrN3O5S/c1-28-15-7-4-13(8-16(15)29-11-12-2-5-14(21)6-3-12)10-22-24-20-23-19(27)17(30-20)9-18(25)26/h2-8,10,17H,9,11H2,1H3,(H,25,26)(H,23,24,27)/b22-10+

InChI Key

RTVWIGDCHGSSQE-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OCC3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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